molecular formula C12H14N2O2 B11471352 6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one

Cat. No.: B11471352
M. Wt: 218.25 g/mol
InChI Key: UOXCSMYSSVNXJD-UHFFFAOYSA-N
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Description

6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an oxadiazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate aldehyde or ketone in the presence of a dehydrating agent. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazine compounds.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction can produce dihydro-oxadiazine derivatives. Substitution reactions can result in a variety of functionalized oxadiazine compounds.

Scientific Research Applications

6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Industry: It is used in the development of agrochemicals and materials science for the creation of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one: Lacks the benzyl group, which may affect its reactivity and biological activity.

    6-benzyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one: Lacks the methyl groups, which can influence its chemical properties and interactions.

Uniqueness

6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-benzyl-5,6-dimethyl-3H-1,3,4-oxadiazin-2-one

InChI

InChI=1S/C12H14N2O2/c1-9-12(2,16-11(15)14-13-9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

UOXCSMYSSVNXJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)OC1(C)CC2=CC=CC=C2

Origin of Product

United States

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